molecular formula C20H20ClFKN5O5S2 B14780687 Prt 060128 (potassium)

Prt 060128 (potassium)

Cat. No.: B14780687
M. Wt: 568.1 g/mol
InChI Key: QTAKELQYFWTLOA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Elinogrel potassium is synthesized through a series of chemical reactions involving the formation of a quinazolinone core, followed by the introduction of various functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of elinogrel potassium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Elinogrel potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving elinogrel potassium include:

Major Products Formed

The major products formed from these reactions include various derivatives of elinogrel potassium with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Elinogrel potassium has a wide range of scientific research applications, including:

Mechanism of Action

Elinogrel potassium exerts its effects by specifically and reversibly binding to the P2Y12 receptor on platelets. This binding prevents the interaction of adenosine diphosphate (ADP) with its receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. This inhibition is a crucial step in the coagulation cascade, leading to reduced platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Similar Compounds

Elinogrel potassium is similar to other P2Y12 receptor antagonists such as:

Uniqueness

Elinogrel potassium is unique due to its reversible and competitive binding to the P2Y12 receptor, as well as its oral and intravenous availability. Unlike clopidogrel, elinogrel potassium is not a prodrug and is pharmacologically active in its administered form .

Properties

Molecular Formula

C20H20ClFKN5O5S2

Molecular Weight

568.1 g/mol

IUPAC Name

potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[7-fluoro-6-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide

InChI

InChI=1S/C20H21ClFN5O5S2.K/c1-23-15-8-12-14(9-13(15)22)25-20(30)27(18(12)28)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-7,12-15,23H,8-9H2,1H3,(H3,24,25,26,29,30);/q;+1/p-1

InChI Key

QTAKELQYFWTLOA-UHFFFAOYSA-M

Canonical SMILES

CNC1CC2C(CC1F)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[K+]

Origin of Product

United States

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